molecular formula C21H22N4O4S B6584977 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251625-68-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No. B6584977
CAS RN: 1251625-68-9
M. Wt: 426.5 g/mol
InChI Key: CWWMBBFEWQXZMS-UHFFFAOYSA-N
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Description

The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information or context, it’s difficult to provide a detailed chemical reactions analysis .

Scientific Research Applications

Oncology

This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .

Cancer Metabolism

The compound has been associated with the study of cancer metabolism. It has been found that tumor cells are dependent on mitochondria under glucose starvation, and this compound inhibits mitochondrial membrane potential . This supports the concept that tumor cells are dependent on mitochondria under glucose starvation .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is of interest due to its potential antitumor activity for the treatment of glucose-starved tumors . It is a derivative of the kinase inhibitor amuvatinib .

Mechanistic Target of Rapamycin (mTOR)

The compound has been associated with the mechanistic target of rapamycin (mTOR), a key regulatory kinase. This connection suggests potential applications in the study of synthetic lethality .

Neurotransmitter Systems

While not directly related to the exact compound, a structurally similar compound, eutylone, has been found to bind to the dopamine, serotonin, and norepinephrine transporters and inhibited the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This suggests potential applications in the study of neurotransmitter systems.

Drug Discovery

This compound could be of interest in the field of drug discovery, particularly in the search for new molecules with potential antineoplastic activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific safety data or toxicological studies for this compound, it’s challenging to provide a detailed safety and hazards analysis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(22-11-14-3-4-16-17(10-14)28-13-27-16)12-25-7-5-15(6-8-25)21-23-20(24-29-21)18-2-1-9-30-18/h1-4,9-10,15H,5-8,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWMBBFEWQXZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

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